molecular formula C16H14N6 B304662 Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone

Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone

Cat. No. B304662
M. Wt: 290.32 g/mol
InChI Key: OJLWIYQXNBLKPI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of benzaldehyde and has been synthesized by various methods.

Scientific Research Applications

Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been shown to have potential applications in organic electronics and as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and to exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to exhibit antibacterial activity. In addition, it has been reported to have potential applications in organic electronics and as a photosensitizer in photodynamic therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone in lab experiments is its potential applications in various fields, including anti-tumor, anti-inflammatory, and anti-bacterial research. Another advantage is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations is the need for careful handling due to its potential toxicity.

Future Directions

There are several future directions for the research on Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone. One direction is to further investigate its potential applications in organic electronics and as a photosensitizer in photodynamic therapy. Another direction is to study its mechanism of action in more detail to better understand its anti-tumor, anti-inflammatory, and anti-bacterial activities. Additionally, further studies could be conducted to explore its potential use as a fluorescent probe for the detection of metal ions.

Synthesis Methods

Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone can be synthesized by various methods, including the reaction of benzaldehyde with 1,2-diaminobenzene in the presence of acetic acid and hydrogen peroxide. Another method involves the reaction of benzaldehyde with 3-aminobenzoic acid hydrazide in the presence of sulfuric acid. The yield of the compound depends on the reaction conditions and the purity of the starting materials.

properties

Product Name

Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazol-3-amine

InChI

InChI=1S/C16H14N6/c1-2-6-12(7-3-1)10-17-19-15-11-22-14-9-5-4-8-13(14)18-16(22)21-20-15/h1-11,19-20H,(H,18,21)/b17-10+

InChI Key

OJLWIYQXNBLKPI-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CN3C4=CC=CC=C4N=C3NN2

SMILES

C1=CC=C(C=C1)C=NNC2=CN3C4=CC=CC=C4N=C3NN2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CN3C4=CC=CC=C4N=C3NN2

Origin of Product

United States

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